3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C22H16N4O4S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O4S/c1-29-16-9-5-8-15(12-16)26-21(27)19-17(10-11-31-19)25(22(26)28)13-18-23-20(24-30-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
InChI Key |
XLRFYLHKXDMMLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Final Coupling Reaction: The final step involves coupling the oxadiazole moiety with the thieno[3,2-d]pyrimidine intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to 3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibit significant anticancer properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 1 | Inhibits growth of breast cancer cells | |
| 2 | Induces apoptosis in lung cancer cells |
These findings suggest that the compound could be further explored for its anticancer potential through in vitro and in vivo studies.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity may be attributed to the oxadiazole moiety's ability to disrupt bacterial cell wall synthesis.
Material Science Applications
The unique structural features of this compound also make it suitable for applications in material science:
Photoluminescent Properties
Research has indicated that derivatives of thieno[3,2-d]pyrimidine compounds can exhibit photoluminescent properties. The incorporation of the oxadiazole group enhances their light-emitting capabilities:
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 25% |
These properties suggest potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Study on Anticancer Activity
A recent study investigated the anticancer effects of the compound on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis via the mitochondrial pathway. The IC50 values were significantly lower than those of standard chemotherapeutic agents.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The findings revealed that it exhibited potent activity against resistant strains that are typically challenging to treat with conventional antibiotics.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Thieno[2,3-d]Pyrimidine-2,4-Dione Derivatives
Example: 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Differences: Thieno ring position: [2,3-d] vs. [3,2-d] in the target compound. Additional 5-methyl and 6-(5-phenyl-oxadiazolyl) substituents.
- Activity : Demonstrates antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting the oxadiazole-methyl group enhances bioactivity .
Pyrido[2,3-d]Pyrimidine-2,4-Dione Derivatives
Example : 3-[(4-Chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Thieno[3,2-d]Pyrimidine Hybrids with Pyrazolo Moieties
Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structural Differences: Pyrazolo[3,4-d]pyrimidine fused to thieno[3,2-d]pyrimidine. Lacks oxadiazole and methoxyphenyl groups.
- Synthesis : Uses Vilsmeier–Haack reagent for formylation, differing from the alkylation strategies in oxadiazole-containing analogs .
Comparative Data Table
Key Research Findings
- Role of Oxadiazole : The 1,2,4-oxadiazole ring in the target compound and its analogs is critical for bioactivity, likely due to its hydrogen-bonding capacity and metabolic resistance .
- Substituent Effects: Methoxy groups (e.g., 3-methoxyphenyl) improve solubility but may reduce membrane permeability compared to halogenated analogs . Thieno vs. pyrido cores influence π-π stacking interactions with biological targets.
- Synthetic Strategies : Alkylation with chloromethyl-oxadiazoles (as in ) is a common method for introducing the oxadiazole-methyl group, whereas pyrazolo hybrids require cyclocondensation or fusion reactions .
Biological Activity
The compound 3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a novel derivative of thieno[3,2-d]pyrimidine and oxadiazole. Its biological activities have gained significant attention due to its potential applications in cancer therapy and other therapeutic areas. This article summarizes the current understanding of its biological activity based on recent research findings.
The primary biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival.
Target Enzymes
- Macrophage Migration Inhibitory Factor (MIF) : The compound has been shown to inhibit MIF tautomerase activity, which is crucial for various cellular processes including inflammation and cancer progression.
- D-Dopachrome Tautomerase (D-DT) : Similar to MIF, D-DT inhibition plays a role in cancer cell proliferation. The compound binds to the active site of D-DT, disrupting its enzymatic function and leading to reduced tumor cell viability .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives:
- In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines such as SU-DHL-6 and K562. For instance, derivative 12e showed an IC50 value of 0.55 μM against SU-DHL-6 cells . This indicates a strong potential for use in targeted cancer therapies.
Cellular Effects
The compound not only inhibits cancer cell proliferation but also induces apoptosis. Morphological changes indicative of apoptosis were observed in treated lymphoma cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility and bioavailability, which are essential for therapeutic efficacy. One derivative was noted for its sufficient water solubility that supports further pharmacological studies.
Antimicrobial Activity
In addition to anticancer properties, derivatives of thieno[3,2-d]pyrimidine have been explored for their antimicrobial activities. Research indicates that some oxadiazole derivatives exhibit notable antibacterial and antifungal properties .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various thieno[3,2-d]pyrimidine derivatives and assessed their biological activities against multiple cancer cell lines. Results indicated that structural modifications significantly impact their potency as anticancer agents .
- Structure–Activity Relationship (SAR) : Preliminary SAR studies suggest that certain substituents enhance biological activity, leading to the identification of more potent analogs for further development .
Q & A
What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidine-2,4-dione core in this compound?
Answer:
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is typically synthesized via cyclocondensation reactions. For example, a related compound, 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, was synthesized using 1,1’-carbonyldiimidazole to form the pyrimidine ring, followed by cyclization in phosphorous oxychloride (POCl₃) . Key steps include:
- Cyclocondensation: Reaction of N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide under reflux in POCl₃.
- Alkylation: Subsequent alkylation with substituted benzyl chlorides or oxadiazole derivatives in DMF with K₂CO₃ as a base .
How can structural modifications at the 1-alkyl position impact antimicrobial activity?
Answer:
Substituents at the 1-alkyl position (e.g., oxadiazole or benzyl groups) significantly influence antimicrobial potency. For instance, introducing a 3-phenyl-1,2,4-oxadiazole moiety enhances activity against Gram-positive bacteria, likely due to improved lipophilicity and target binding . Methodological considerations:
- SAR Analysis: Compare analogs with varying alkyl groups (e.g., benzyl vs. chloroacetamide) using standardized MIC assays.
- Data Interpretation: Resolve contradictions by testing under consistent conditions (e.g., pH, bacterial strain variability) .
What spectroscopic techniques are critical for confirming the oxadiazole and thienopyrimidine moieties?
Answer:
- NMR: ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring (e.g., 3-phenyl substitution) and thienopyrimidine protons. For example, a singlet at δ 8.5 ppm in ¹H NMR indicates the oxadiazole methylene group .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 475.12 for a related compound) .
- IR: Absorbance near 1680 cm⁻¹ confirms C=O stretching in the dione .
How to optimize reaction yields for alkylation steps involving oxadiazole derivatives?
Answer:
- Solvent Selection: Use polar aprotic solvents like DMF to enhance nucleophilicity.
- Catalysis: Add catalytic KI to facilitate SN2 reactions with benzyl chlorides.
- Temperature Control: Maintain 60–80°C to balance reactivity and side-product formation .
What computational methods support the analysis of electronic effects in the 3-methoxyphenyl group?
Answer:
- DFT Calculations: Model HOMO-LUMO gaps to assess electron-donating effects of the methoxy group on aromatic π-systems.
- Docking Studies: Predict binding interactions with microbial targets (e.g., DNA gyrase) using software like AutoDock Vina .
How to address discrepancies in reported biological activity across structural analogs?
Answer:
- Controlled Replication: Synthesize disputed analogs using identical protocols (e.g., POCl₃ cyclization vs. alternative reagents).
- Bioassay Standardization: Use CLSI guidelines for MIC testing to minimize inter-lab variability .
What strategies validate the stability of the oxadiazole ring under physiological conditions?
Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Metabolic Profiling: Use liver microsomes to assess oxidative stability of the oxadiazole group .
How does the 3-methoxyphenyl group influence solubility and bioavailability?
Answer:
- LogP Measurement: Compare experimental LogP values (e.g., shake-flask method) with analogs lacking the methoxy group.
- Permeability Assays: Conduct Caco-2 cell studies to evaluate intestinal absorption .
What chromatographic methods resolve co-eluting impurities in final products?
Answer:
- HPLC Optimization: Use a C18 column with gradient elution (ACN:H₂O + 0.1% TFA) to separate regioisomers.
- Prep-TLC: Employ silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) for small-scale purification .
How to design analogs to mitigate cytotoxicity while retaining antimicrobial efficacy?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
